
cis-Vitisin B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(2S,3S)-4-[(Z)-2-[(2R,3R)-3-[(2S,3S)-3-(3,5-dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-4-yl]-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-5-yl]ethenyl]-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-3-yl]benzene-1,3-diol is a natural product found in Vitis coignetiae and Vitis vinifera with data available.
Q & A
Basic Research Questions
Q. What are the current methodologies for isolating cis-Vitisin B from natural sources, and how do they ensure structural integrity?
- Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol/water mixtures) followed by chromatographic techniques such as HPLC or preparative TLC. Structural integrity is confirmed via NMR (¹H, ¹³C, 2D-COSY) and mass spectrometry (HRMS). To ensure reproducibility, experimental protocols must detail solvent ratios, temperature, and column parameters .
- Data Consideration : Comparative tables of yield percentages under varying extraction conditions (e.g., solvent polarity, extraction time) are critical for optimizing protocols.
Q. How do researchers distinguish cis-Vitisin B from its stereoisomers or structural analogs?
- Methodological Answer : Chiral separation techniques (e.g., chiral HPLC) and X-ray crystallography are gold standards. NMR-based NOE (Nuclear Overhauser Effect) experiments can differentiate cis and trans configurations by analyzing spatial proximity of protons .
- Data Consideration : Tabulate chemical shift differences (δ ppm) and coupling constants (J values) between isomers for rapid identification.
Advanced Research Questions
Q. What experimental design challenges arise when studying cis-Vitisin B’s bioactivity, and how are they mitigated?
- Methodological Answer : Key challenges include low natural abundance and instability in aqueous environments. Researchers use semi-synthetic routes to generate sufficient quantities and stabilize the compound via encapsulation (e.g., liposomes). Bioactivity assays (e.g., enzyme inhibition) require rigorous controls for pH, temperature, and solvent interference .
- Data Contradiction Analysis : Discrepancies in IC₅₀ values across studies may stem from differences in assay conditions or compound purity. Systematic validation using orthogonal assays (e.g., SPR vs. fluorescence-based) is recommended .
Q. How can researchers resolve contradictions in reported pharmacokinetic properties of cis-Vitisin B?
- Methodological Answer : Contradictions often arise from variations in analytical methods (e.g., LC-MS vs. ELISA) or sample purity. Harmonizing protocols via interlaboratory studies and using certified reference materials can reduce variability. Meta-analyses of logP, bioavailability, and half-life data should account for methodological heterogeneity .
Q. What strategies are employed to investigate cis-Vitisin B’s mechanism of action in complex biological systems?
- Methodological Answer : Multi-omics approaches (transcriptomics, proteomics) combined with knock-out/knock-in models (e.g., CRISPR/Cas9) identify target pathways. Molecular docking simulations predict binding affinities to receptors like AMPK or SIRT1, which are validated via SPR or ITC .
- Data Consideration : Dose-response curves and time-course studies are essential to distinguish direct effects from secondary signaling cascades.
Q. How do researchers design synthetic routes for cis-Vitisin B, and what are the key bottlenecks?
- Methodological Answer : Total synthesis often involves asymmetric catalysis (e.g., Sharpless epoxidation) to achieve the cis configuration. Key bottlenecks include stereochemical control during cyclization and purification of intermediates. Green chemistry principles (e.g., microwave-assisted synthesis) improve yield and reduce waste .
Q. Methodological & Ethical Considerations
Q. What are the best practices for ensuring reproducibility in cis-Vitisin B research?
- Guidelines :
- Experimental Protocols : Detailed descriptions of instrumentation (e.g., NMR field strength, LC column type).
- Data Transparency : Raw spectral data and chromatograms should be included in supplementary materials .
- Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines for animal welfare and obtain IRB approval for human cell lines .
Q. How can interdisciplinary collaboration enhance cis-Vitisin B research?
- Recommendations :
Properties
Molecular Formula |
C56H42O12 |
---|---|
Molecular Weight |
906.9 g/mol |
IUPAC Name |
5-[(2S,3S)-4-[(Z)-2-[(2R,3R)-3-[(2S,3S)-3-(3,5-dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-4-yl]-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-5-yl]ethenyl]-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-3-yl]benzene-1,3-diol |
InChI |
InChI=1S/C56H42O12/c57-35-10-4-29(5-11-35)54-50(33-19-38(60)23-39(61)20-33)49-32(18-42(64)26-47(49)67-54)3-1-28-2-16-46-44(17-28)52(56(66-46)31-8-14-37(59)15-9-31)45-25-43(65)27-48-53(45)51(34-21-40(62)24-41(63)22-34)55(68-48)30-6-12-36(58)13-7-30/h1-27,50-52,54-65H/b3-1-/t50-,51-,52-,54+,55+,56-/m0/s1 |
InChI Key |
WZKKRZSJTLGPHH-PORLPBCUSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H]2[C@H](C3=C(C=C(C=C3O2)O)/C=C\C4=CC5=C(C=C4)O[C@H]([C@@H]5C6=C7[C@@H]([C@H](OC7=CC(=C6)O)C8=CC=C(C=C8)O)C9=CC(=CC(=C9)O)O)C1=CC=C(C=C1)O)C1=CC(=CC(=C1)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1C2C(C3=C(C=C(C=C3O2)O)C=CC4=CC5=C(C=C4)OC(C5C6=C7C(C(OC7=CC(=C6)O)C8=CC=C(C=C8)O)C9=CC(=CC(=C9)O)O)C1=CC=C(C=C1)O)C1=CC(=CC(=C1)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.